molecular formula C11H16N2O2 B11895613 3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol

3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B11895613
M. Wt: 208.26 g/mol
InChI Key: FSMLOMFUKVTMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol is an organic compound that belongs to the class of tetrahydroquinolines. This compound features a quinoline core structure with an aminomethyl group at the 3-position, a methoxy group at the 6-position, and a hydroxyl group at the 4-position. Tetrahydroquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline, the compound can be synthesized via a series of steps including alkylation, cyclization, and functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the quinoline ring or other functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce tetrahydroquinoline derivatives with modified functional groups.

Scientific Research Applications

3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function. The methoxy and hydroxyl groups may also contribute to the compound’s activity by affecting its solubility and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-4-ol
  • 3-(Aminomethyl)-6-ethoxy-1,2,3,4-tetrahydroquinolin-4-ol
  • 3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-5-ol

Uniqueness

3-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6-position and the hydroxyl group at the 4-position distinguishes it from other similar compounds, potentially leading to different pharmacological properties and applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol

InChI

InChI=1S/C11H16N2O2/c1-15-8-2-3-10-9(4-8)11(14)7(5-12)6-13-10/h2-4,7,11,13-14H,5-6,12H2,1H3

InChI Key

FSMLOMFUKVTMCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NCC(C2O)CN

Origin of Product

United States

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